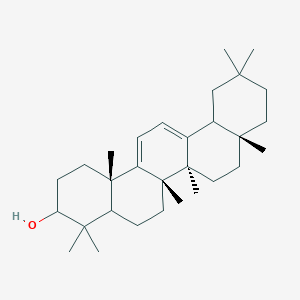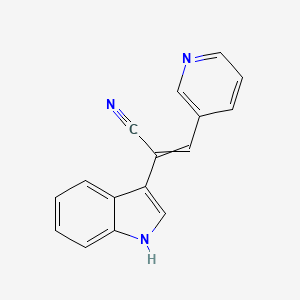![molecular formula C20H24N2O2 B12429930 (15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid](/img/structure/B12429930.png)
(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[96202,708,18015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid is a complex organic compound characterized by its unique structure and deuterium substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid involves multiple steps, including the formation of the pentacyclic core and the introduction of deuterium atoms. The process typically begins with the preparation of the core structure through a series of cyclization reactions. Deuterium atoms are then introduced via deuterium exchange reactions under specific conditions, such as the use of deuterated solvents and catalysts.
Industrial Production Methods
Industrial production of this compound would require scaling up the synthetic routes while maintaining the purity and yield. This involves optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid is used as a model compound to study reaction mechanisms and kinetics. Its unique structure allows researchers to investigate the effects of deuterium substitution on reaction rates and pathways.
Biology
In biology, this compound is used in isotope labeling studies to trace metabolic pathways and understand the dynamics of biological systems. The presence of deuterium atoms makes it an ideal candidate for such studies, as deuterium can be detected using various spectroscopic techniques.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and properties may offer advantages in drug design and development, particularly in the creation of deuterated drugs with improved pharmacokinetic profiles.
Industry
In industry, this compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it a valuable component in various industrial processes, including polymerization and catalysis.
Wirkmechanismus
The mechanism of action of (15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and reactivity, leading to unique biological and chemical effects. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in chemistry and industry.
Dye Sensitized Solar Cell Compounds: Compounds used in the development of advanced solar cells.
Uniqueness
(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid stands out due to its deuterium substitution, which imparts unique properties such as increased stability and altered reaction kinetics. These characteristics make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C20H24N2O2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid |
InChI |
InChI=1S/C20H24N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,14,16H,2,5,8-12H2,1H3,(H,23,24)/t14?,16?,20-/m0/s1/i3D,7D,8D,11D/t8?,11?,14?,16?,20- |
InChI-Schlüssel |
AJSQYKHFAJTMET-RUSVIQEMSA-N |
Isomerische SMILES |
[2H]C1C(N2CCC[C@@]3(C2=C4C1C5=CC(=CC(=C5N4C(C3)C(=O)O)[2H])[2H])CC)[2H] |
Kanonische SMILES |
CCC12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


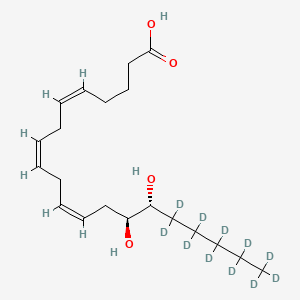
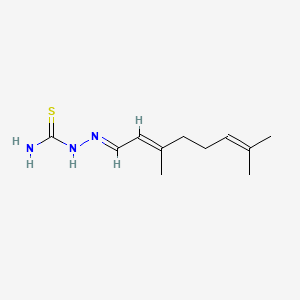
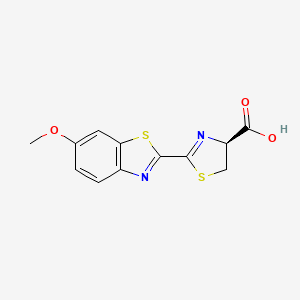


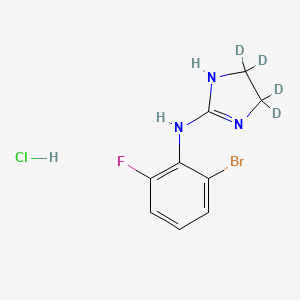
![2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B12429890.png)


![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide](/img/structure/B12429897.png)
